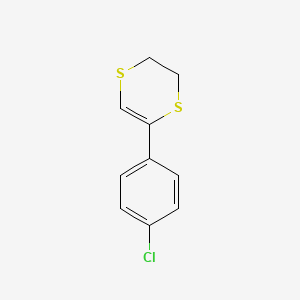
1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione is a purine derivative known for its structural similarity to caffeine. This compound is part of the xanthine family, which includes other well-known compounds such as theobromine and theophylline. It is characterized by its unique chemical structure, which includes a purine ring system substituted with methyl and propoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione typically involves the alkylation of 1,3,7-trimethylxanthine. The reaction is carried out under basic conditions using an appropriate alkylating agent such as 2-methylpropyl bromide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the purine ring attacks the alkylating agent, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or aryl groups into the purine ring.
科学研究应用
1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound for studying purine chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of other purine derivatives and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways.
相似化合物的比较
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Uniqueness
1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, which is widely consumed as a stimulant, this compound is primarily used in research settings to explore the chemistry and biology of purine derivatives.
属性
CAS 编号 |
5438-76-6 |
|---|---|
分子式 |
C12H18N4O3 |
分子量 |
266.30 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-(2-methylpropoxy)purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O3/c1-7(2)6-19-11-13-9-8(14(11)3)10(17)16(5)12(18)15(9)4/h7H,6H2,1-5H3 |
InChI 键 |
AECKNGLDPIWXEE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



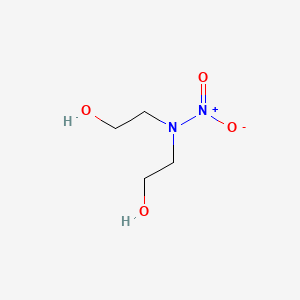

![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)
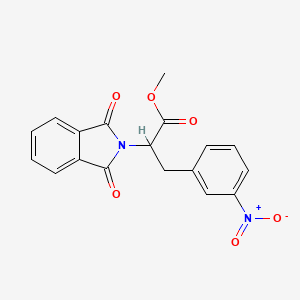
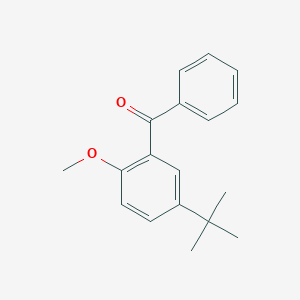
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
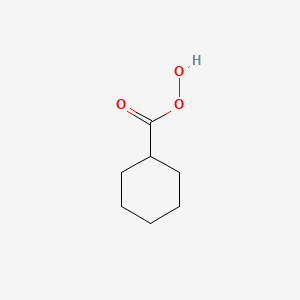
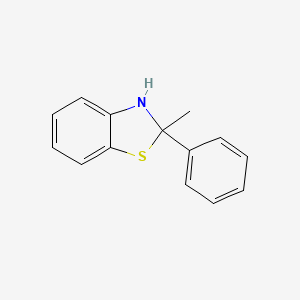
![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
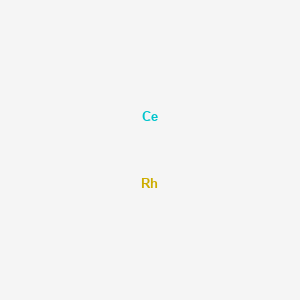
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
